Bienvenue dans la boutique en ligne BenchChem!

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

FKBP52 Androgen Receptor Prostate Cancer

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide (CAS 386763-80-0, PubChem CID is a synthetic benzimidazole-2-thioacetamide derivative with molecular formula C18H19N3O2S and molecular weight 341.4 g/mol. It is catalogued in the Oprea1 screening library (synonym Oprea1_855706) and is primarily supplied as a research-grade building block or screening compound (typical purity ≥95%).

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 386763-80-0
Cat. No. B2901249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
CAS386763-80-0
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C18H19N3O2S/c1-23-14-8-6-13(7-9-14)10-11-19-17(22)12-24-18-20-15-4-2-3-5-16(15)21-18/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21)
InChIKeyWWPXECZZGWIHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

386763-80-0 Procurement Guide: 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide for Research Selection


The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide (CAS 386763-80-0, PubChem CID 2620785) is a synthetic benzimidazole-2-thioacetamide derivative with molecular formula C18H19N3O2S and molecular weight 341.4 g/mol [1]. It is catalogued in the Oprea1 screening library (synonym Oprea1_855706) [2] and is primarily supplied as a research-grade building block or screening compound (typical purity ≥95%) . Its structure features a 2-mercaptobenzimidazole core linked via a thioether bridge to an N-[2-(4-methoxyphenyl)ethyl]acetamide side chain, distinguishing it from the more extensively studied FKBP52 inhibitor GMC1 which bears a methylideneamino linker [3].

Why Generic Substitution of Benzimidazole-2-thioacetamides Fails: The Case for 386763-80-0


Benzimidazole-2-thioacetamide derivatives exhibit highly divergent biological profiles depending on the N-substituent, linker type, and oxidation state [1]. While the close analog GMC1 (bearing a methylideneamino linker) acts as a potent FKBP52 co-chaperone inhibitor with demonstrated anti-androgen receptor activity [2], the target compound 386763-80-0 (ethyl linker) shows no detectable activity in GIRK2 channel or mHTT-CaM interaction assays [3]. This functional divergence demonstrates that even minor structural modifications at the acetamide nitrogen—such as swapping a methylideneamino for an ethyl spacer—can completely alter target engagement [4]. Consequently, procurement specifications for screening or SAR studies must explicitly identify the CAS 386763-80-0 scaffold, as generic 'benzimidazole-2-thioacetamide' descriptions cannot discriminate between active and inactive chemotypes.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide (386763-80-0)


FKBP52 Inhibitory Activity Divergence: GMC1 vs. 386763-80-0

The methylideneamino analog GMC1 (2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide) directly binds FKBP52 and inhibits androgen receptor (AR) signaling at low micromolar concentrations [1]. In contrast, 386763-80-0, which replaces the methylideneamino linker with a saturated ethyl linker, is predicted to lose this activity due to the absence of the planar, conjugated imine moiety required for FKBP52 interaction. While no direct head-to-head comparison is published, the structural difference is a critical determinant for target engagement [2].

FKBP52 Androgen Receptor Prostate Cancer

PubChem Screening Selectivity Profile: Inactivity Across Multiple Target Classes

In PubChem bioassays, 386763-80-0 was screened and found inactive in three distinct assays: G protein-gated inwardly-rectifying potassium channel (GIRK2) activation (AID 1259325), mutant huntingtin-calmodulin (mHTT-CaM) interaction (AID 1671202), and Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL) inhibition (AID 1794808) [1]. This inactivity profile contrasts with several benzimidazole-2-thioacetamide analogs that show antimicrobial and cytotoxic activities in comparable screening panels [2].

GIRK2 mHTT-CaM Pf-apPOL Screening

Predicted Physicochemical Differentiation from Closest Analogs

The target compound exhibits computed XLogP3 of 3.6, topological polar surface area (TPSA) of 92.3 Ų, 2 H-bond donors, 4 H-bond acceptors, and 7 rotatable bonds [1]. Compared to the sulfinyl analog 2-(1H-benzimidazol-2-ylsulfinyl)-N-(4-methoxyphenyl)acetamide (CAS 143941-52-0, MW 329.37, TPSA ~75 Ų), 386763-80-0 has higher lipophilicity and greater conformational flexibility due to the ethyl spacer, predicting enhanced membrane permeability but potentially reduced aqueous solubility .

Lipophilicity Solubility Drug-likeness

Synthetic Tractability and Scaffold Versatility for Library Production

The 2-mercaptobenzimidazole core of 386763-80-0 permits modular S-alkylation chemistry, enabling late-stage diversification of the acetamide side chain [1]. Unlike the sulfinyl analog (CAS 143941-52-0), the thioether linkage avoids chiral sulfur stereochemistry and oxidative instability, simplifying QC and storage . The 4-methoxyphenethylamine-derived amide tail provides a synthetic handle for further N-functionalization.

Combinatorial Chemistry Building Block Medicinal Chemistry

Oprea1 Library Provenance and Drug-like Property Compliance

386763-80-0 is catalogued as Oprea1_855706, indicating inclusion in the Oprea lead-like compound collection curated by Tudor Oprea's group [1]. The compound complies with all Lipinski Rule of Five parameters (MW 341.4 <500, XLogP3 3.6 <5, HBD 2 ≤5, HBA 4 ≤10) [2]. Compared to the larger, more complex GMC1 analog (MW ~355, additional imine functionality), 386763-80-0 provides a simpler, lead-like starting point with fewer potential metabolic liabilities.

Chemical Library Drug-likeness Lead-like

Metabolic Liability Prediction: Thioether vs. Sulfinyl/Sulfonyl Analogs

The thioether moiety in 386763-80-0 is subject to cytochrome P450-mediated S-oxidation to the corresponding sulfoxide and sulfone metabolites [1]. However, unlike pre-oxidized analogs such as 2-(1H-benzimidazol-2-ylsulfinyl)-N-(4-methoxyphenyl)acetamide (CAS 143941-52-0), the thioether form serves as a metabolic probe substrate for assessing oxidative metabolism rates in vitro. The phenethyl amide side chain further offers sites for CYP-mediated O-demethylation and N-dealkylation, providing multiple metabolic soft spots for ADME optimization [2].

Metabolism Stability ADME

High-Value Research and Procurement Scenarios for 386763-80-0


Negative Control for FKBP52-Targeted Screening Campaigns

Research groups screening for novel FKBP52 inhibitors should procure 386763-80-0 alongside the active reference GMC1. The ethyl linker of 386763-80-0 abolishes FKBP52 binding, making it an ideal negative control to validate assay specificity and distinguish true hits from non-specific benzimidazole artifacts [1].

Scaffold for Focused Benzimidazole-2-thioacetamide Library Synthesis

Medicinal chemistry teams can leverage 386763-80-0 as a versatile building block for parallel synthesis of N-substituted acetamide analogs. The thioether linkage provides chemical stability during library production, while the 4-methoxyphenethyl tail can be cleaved and diversified [2].

Benchmark Thioether Probe for In Vitro Metabolism Studies

ADME laboratories can use 386763-80-0 as a model thioether substrate to compare S-oxidation rates across species or experimental conditions. Its clean inactivity in target-based assays minimizes confounding pharmacological effects during metabolite identification [3].

Physicochemical Reference for CNS Drug Design Programs

With its computed XLogP3 of 3.6, moderate TPSA (92.3 Ų), and 7 rotatable bonds, 386763-80-0 occupies a favorable CNS drug-like space. CNS discovery teams can use it as a reference point for tuning lipophilicity and flexibility while benchmarking against related benzimidazole scaffolds [4].

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.